![molecular formula C19H23NO B12563747 Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)- CAS No. 192214-04-3](/img/structure/B12563747.png)
Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Pirrolidina, 3-[(fenilmetoxi)metil]-1-(fenilmetil)-, ®- es un compuesto quiral que presenta un anillo de pirrolidina sustituido con grupos fenilmetoxi y fenilmetil. Este compuesto es de gran interés en la química medicinal debido a sus potenciales actividades biológicas y su papel como andamiaje versátil en el descubrimiento de fármacos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Un método común implica la ciclización de precursores apropiados en condiciones controladas, seguida de la funcionalización del anillo de pirrolidina .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto a menudo implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos pueden incluir el uso de catalizadores y disolventes específicos para facilitar las reacciones y mejorar la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Pirrolidina, 3-[(fenilmetoxi)metil]-1-(fenilmetil)-, ®- experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas controladas y disolventes específicos para garantizar las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
La Pirrolidina, 3-[(fenilmetoxi)metil]-1-(fenilmetil)-, ®- tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se utiliza en el estudio de las interacciones enzimáticas y la unión a proteínas.
Medicina: Tiene posibles aplicaciones terapéuticas debido a su actividad biológica.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores
Mecanismo De Acción
El mecanismo de acción de la Pirrolidina, 3-[(fenilmetoxi)metil]-1-(fenilmetil)-, ®- implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Pirrolidina: Un análogo más simple sin los grupos fenilmetoxi y fenilmetil.
Pirrolizina: Un compuesto relacionado con un sistema de anillos fusionados.
Prolinol: Un derivado con un grupo hidroxilo en el anillo de pirrolidina.
Singularidad
La Pirrolidina, 3-[(fenilmetoxi)metil]-1-(fenilmetil)-, ®- es única debido a su patrón de sustitución específico, que confiere una estereoquímica y actividad biológica distintas. Esto la convierte en un andamiaje valioso para el descubrimiento de fármacos y otras aplicaciones .
Propiedades
Número CAS |
192214-04-3 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
(3R)-1-benzyl-3-(phenylmethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C19H23NO/c1-3-7-17(8-4-1)13-20-12-11-19(14-20)16-21-15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m1/s1 |
Clave InChI |
ZVSKKSBPQCZVOZ-LJQANCHMSA-N |
SMILES isomérico |
C1CN(C[C@@H]1COCC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CC1COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


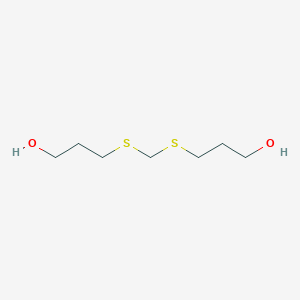
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
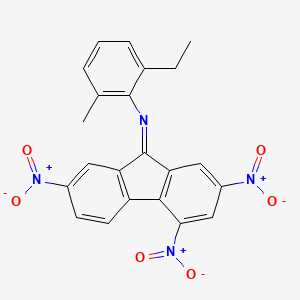

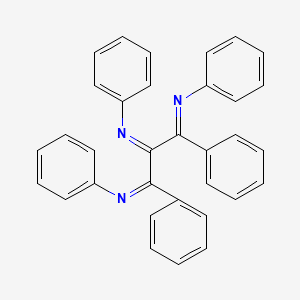
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
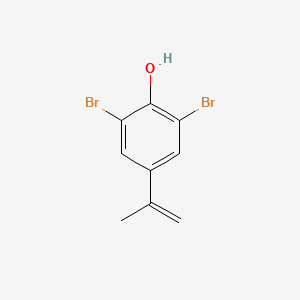
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
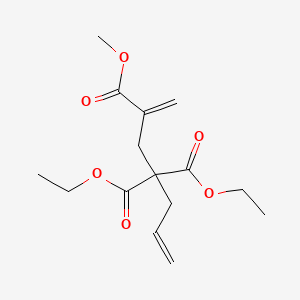
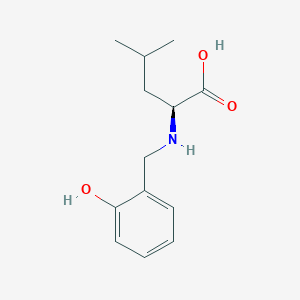
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)

